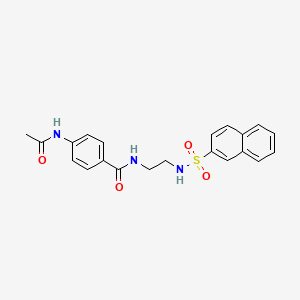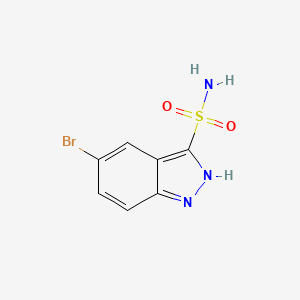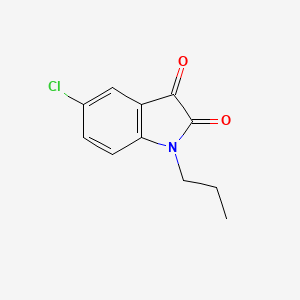
4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” is a chemical compound with the CAS Number: 1855693-86-5 . It has a molecular weight of 259.64 and its IUPAC name is 4-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF3NO2S/c1-4-2-6 (7 (9,10)11)12-3-5 (4)15 (8,13)14/h2-3H,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.64 . More specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride”, focusing on six unique applications:
Cognitive Disorders Treatment
This compound is used in the preparation of N-sulfonamido polycyclic pyrazolyl compounds which are being researched for the treatment of cognitive disorders .
Biomarker Analysis
It plays a role in the sensitive and accurate quantitation of estrogen metabolites , which are important biomarkers for evaluating cancer risks and metabolic diseases .
Chiral Derivatizing Agents
The compound is utilized as chiral derivatizing agents in determining the enantiomeric excess of alcohols and amines, which is crucial in pharmaceutical research .
Agrochemical and Pharmaceutical Ingredients
It serves as a key structural motif in active ingredients for agrochemicals and pharmaceuticals, contributing to the protection of crops from pests and the development of new medications .
Synthesis Intermediates
It is widely used as an important intermediate in the synthesis of dyes, drugs, and pigments, showcasing its versatility in various chemical synthesis processes .
Drug Development Pathways
The compound is involved in drug development pathways, such as the conversion process in the synthesis of nicotinamide , which is a component in several FDA-approved drugs .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to not breathe its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, including “4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in biochemical systems . The specific targets would depend on the biological system in which the compound is introduced.
Mode of Action
The mode of action of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its interaction with its targets via electrophilic substitution . The sulfonyl chloride group (-SO2Cl) is highly reactive and can be replaced by a nucleophile, leading to the formation of a new covalent bond .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the synthesis of various agrochemical and pharmaceutical ingredients , suggesting they may interact with a variety of biochemical pathways.
Pharmacokinetics
The trifluoromethyl group is known to improve drug potency by lowering the pka of certain compounds, which could potentially enhance bioavailability .
Result of Action
It’s known that the compound is hazardous and can cause skin corrosion, serious eye damage, and specific target organ toxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species can influence the action, efficacy, and stability of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride. For instance, it’s classified as a combustible, corrosive hazardous material , suggesting that it should be handled with care to ensure safety and maintain its stability.
properties
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-4-2-6(7(9,10)11)12-3-5(4)15(8,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCFTFRYPYKCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-4-(furan-2-yl)-N-(thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2994912.png)

![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2994918.png)
![6-Bromo-2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2994920.png)

![ethyl 3-carbamoyl-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2994924.png)



![1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2994931.png)
